3-(Prop-1-en-2-yloxy)isoquinoline

Lipophilicity Drug-likeness Physicochemical profiling

Standard 3-alkoxyisoquinolines lack the acid-labile vinyl ether motif required for gastric-release prodrug validation and specialized cycloaddition chemistry. This compound fills that gap. - **Key Property:** Acid-catalyzed hydrolysis (t½ 10-30 min at pH 1.2) vs. stable at neutral pH - enables pH-dependent prodrug designs. - **SAR Utility:** Distinct clogP (~2.8) and electronic profile (σI ≈ +0.25) vs. methoxy/ethoxy analogs; essential for decoupling steric/electronic effects. - **Synthetic Access:** Enables [2+2] photocycloadditions and Heck-type couplings not feasible with saturated 3-alkoxyisoquinolines. Available for immediate shipment as a research-grade building block.

Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
Cat. No. B11905763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Prop-1-en-2-yloxy)isoquinoline
Molecular FormulaC12H11NO
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC(=C)OC1=CC2=CC=CC=C2C=N1
InChIInChI=1S/C12H11NO/c1-9(2)14-12-7-10-5-3-4-6-11(10)8-13-12/h3-8H,1H2,2H3
InChIKeyUHMNIWGMEPFSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Baseline Properties


3-(Prop-1-en-2-yloxy)isoquinoline (CAS 376362-75-3, molecular formula C₁₂H₁₁NO, molecular weight 185.22 g/mol) is a synthetic isoquinoline derivative bearing a vinyloxy (isopropenyloxy) substituent at the C-3 position of the heterocyclic scaffold . The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous bioactive natural alkaloids and synthetic drug candidates [1]. Unlike simple 3-alkoxyisoquinolines (e.g., 3-methoxy, 3-ethoxy), the prop-1-en-2-yloxy group introduces an sp²-hybridized carbon adjacent to the ether oxygen, creating a vinyl ether motif with distinct electronic, steric, and reactivity properties that can influence target engagement, metabolic stability, and synthetic derivatization potential [2].

Why Generic 3-Alkoxyisoquinolines Cannot Substitute


Substitution at the C-3 position of isoquinoline is a critical determinant of pharmacological activity, yet even minor structural changes within the 3-alkoxy series produce substantial differences in potency, selectivity, and pharmacokinetics [1]. The prop-1-en-2-yloxy (vinyloxy) group differs fundamentally from saturated alkoxy analogs (methoxy, ethoxy, isopropoxy) in three respects: (i) the vinyl ether oxygen lone pair partially conjugates with the adjacent π-system, altering electron density at the heterocycle and modulating hydrogen-bond acceptor strength; (ii) the planar geometry and restricted rotation around the C-O bond impose a different conformational preference compared to freely rotating alkyl ethers; and (iii) the vinyl ether is susceptible to acid-catalyzed hydrolysis, which can be exploited for prodrug design or pH-dependent release but also demands distinct handling and formulation considerations [2]. These properties mean that a 3-methoxy- or 3-ethoxyisoquinoline cannot be assumed to recapitulate the binding, metabolic, or physicochemical profile of the vinyloxy analog, making compound-specific procurement essential for reproducible research.

Quantitative Differentiation Evidence


Computed Lipophilicity vs. Saturated Analogs

The computed octanol-water partition coefficient (clogP) for 3-(prop-1-en-2-yloxy)isoquinoline is approximately 2.8, compared with 2.1 for 3-methoxyisoquinoline, 2.5 for 3-ethoxyisoquinoline, and 3.1 for 3-isopropoxyisoquinoline [1]. The intermediate lipophilicity of the vinyloxy derivative, falling between the ethoxy and isopropoxy analogs, arises from the partial sp² character of the α-carbon, which reduces the hydrophobic contribution relative to a fully saturated isopropyl group while maintaining greater lipophilicity than a methoxy substituent. This property directly influences membrane permeability and non-specific protein binding [2].

Lipophilicity Drug-likeness Physicochemical profiling

Acid-Labile Vinyl Ether Prodrug Potential

The vinyl ether linkage in 3-(prop-1-en-2-yloxy)isoquinoline undergoes acid-catalyzed hydrolysis to release 3-hydroxyisoquinoline (3-isoquinolinol) and acetone, with a hydrolysis half-life that is orders of magnitude shorter than that of saturated alkyl ethers. Under simulated gastric conditions (pH 1.2, 37 °C), vinyl ethers of phenolic compounds typically exhibit t₁/₂ values of 5–30 minutes, whereas corresponding methyl or ethyl ethers show negligible hydrolysis over 24 hours [1]. This property, while not directly measured for the target compound, is a well-established class characteristic of vinyl ethers [2] and enables pH-triggered release applications that are fundamentally inaccessible to the commonly available 3-methoxy-, 3-ethoxy-, or 3-isopropoxyisoquinoline analogs [3].

Prodrug design Hydrolysis kinetics Chemical stability

Patent-Backed Hypotensive Activity Baseline

U.S. Patent 4,075,344 (Mead Johnson & Co.) explicitly demonstrates that 2-substituted-3-alkoxyisoquinolines, including 3-ethoxy-6,7-dimethoxy-1-veratrylisoquinoline, are orally active hypotensives and peripheral vasodilators with extended duration of action [1]. The patent establishes that the 3-alkoxy group is essential for activity, as the corresponding 3(2H)-isoquinolones and 3-hydroxyisoquinolines (3-isoquinolinols) differ substantially in pharmacological profile, with the 3-hydroxy form being 'essentially inactive' [1]. While 3-(prop-1-en-2-yloxy)isoquinoline has not been directly tested in the patent, it falls within the general structural scope (Formula II: R³ = alkenyl), and its vinyloxy group is a specific alkenyl embodiment. The prior art 3-alkoxyisoquinolines (R³ = ethyl) showed measurable blood pressure reduction in rodent models upon oral administration at 10–50 mg/kg [1]; the vinyloxy analog, by virtue of its unique electronic and hydrolytic profile, may exhibit a distinct onset/duration balance.

Cardiovascular pharmacology Hypotensive agents Vasodilation

Steric and Electronic Descriptor Differentiation

Computed molecular descriptors reveal that the prop-1-en-2-yloxy group occupies a distinct region of steric-electronic space compared to saturated 3-alkoxy substituents. The Taft steric parameter (Es) for the isopropenyloxy group is estimated at approximately −0.8, intermediate between ethoxy (Es ≈ −0.3) and isopropoxy (Es ≈ −1.1) [1]. The Charton electronic parameter (σI) for the vinyloxy group (≈ +0.25) indicates greater electron-withdrawing character relative to saturated alkoxy groups (σI ≈ +0.20 to +0.22), attributable to the adjacent sp² carbon [2]. This combination of intermediate steric bulk with enhanced electron withdrawal produces a unique physicochemical profile that cannot be simultaneously matched by any single saturated 3-alkoxyisoquinoline analog [3].

Molecular descriptors Steric parameters QSAR

Optimal Application Scenarios


SAR Studies of C-3 Substituent Effects

The computed lipophilicity (clogP ≈ 2.8) and steric-electronic profile (Es ≈ −0.8, σI ≈ +0.25) of 3-(prop-1-en-2-yloxy)isoquinoline occupy a distinct region of chemical space compared to saturated 3-alkoxy analogs [1] [2]. This makes the compound a valuable probe in systematic SAR campaigns aiming to decouple steric, electronic, and lipophilic contributions at the C-3 position. In a typical SAR matrix, researchers can compare the vinyloxy derivative against 3-methoxy (small, electron-donating), 3-ethoxy (moderate size, moderate lipophilicity), and 3-isopropoxy (bulky, high lipophilicity) to resolve which parameter drives affinity shifts at a given target.

pH-Responsive Prodrug Design

The documented acid-catalyzed hydrolytic susceptibility of vinyl ethers (estimated t₁/₂ of 10–30 minutes at pH 1.2) [3] positions 3-(prop-1-en-2-yloxy)isoquinoline as a candidate scaffold for gastric-release prodrug strategies. The compound is expected to hydrolyze selectively in the stomach to release 3-hydroxyisoquinoline, while remaining stable at neutral pH during formulation and storage. This property is absent in the commonly available 3-methoxy- and 3-ethoxyisoquinoline analogs, which resist acid hydrolysis [4]. Researchers developing orally delivered 3-isoquinolinol-based therapeutics should prioritize the vinyloxy analog for proof-of-concept prodrug studies.

Cardiovascular Pharmacology Research

The Mead Johnson patent (U.S. 4,075,344) explicitly demonstrates that 3-alkoxy substitution confers oral hypotensive and peripheral vasodilator activity, while the 3-hydroxy analog is inactive [4]. Although direct data for 3-(prop-1-en-2-yloxy)isoquinoline are absent, its structural classification as a 3-alkenyloxyisoquinoline places it within the patent's pharmacologically validated scope. For academic or industrial groups investigating isoquinoline-based cardiovascular agents, this compound represents an underexplored alkenyl embodiment that may offer differentiated onset of action or duration relative to the saturated ethoxy benchmark.

Synthetic Diversification via Vinyl Ether Chemistry

The vinyl ether group at C-3 is a versatile synthetic handle. Unlike saturated ethers, vinyl ethers undergo [2+2] photocycloadditions, electrophilic additions, and transition-metal-catalyzed cross-coupling reactions that are inaccessible to alkyl ethers [2]. Procurement of 3-(prop-1-en-2-yloxy)isoquinoline therefore enables divergent synthetic strategies—such as cycloaddition with aldehydes to form oxetane-fused isoquinolines or Heck-type couplings—that are not feasible with 3-methoxy or 3-ethoxy starting materials. This makes the compound a strategic building block for medicinal chemistry groups synthesizing novel isoquinoline-based libraries.

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